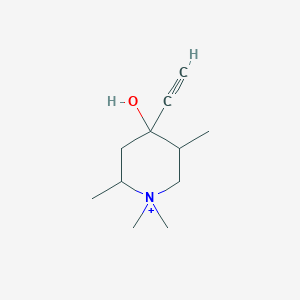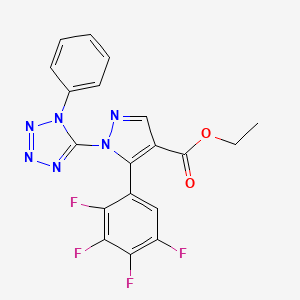
4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium is an organic compound characterized by the presence of an ethynyl group, a hydroxy group, and a hexahydropyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that contains the hexahydropyridinium ring. The ethynyl group can be introduced through a reaction with an alkyne, while the hydroxy group can be added via hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethynyl group can produce an alkane.
Scientific Research Applications
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium involves its interaction with specific molecular targets and pathways. The ethynyl and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium include:
- 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridine
- 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydroquinolinium
Uniqueness
The uniqueness of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium lies in its specific combination of functional groups and the hexahydropyridinium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H20NO+ |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-ethynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol |
InChI |
InChI=1S/C11H20NO/c1-6-11(13)7-10(3)12(4,5)8-9(11)2/h1,9-10,13H,7-8H2,2-5H3/q+1 |
InChI Key |
GRWLMGUBLGXQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C[N+]1(C)C)C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide](/img/structure/B14945939.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B14945946.png)
![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945956.png)
![N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14945964.png)
![5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B14945969.png)
![1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945977.png)
![1'-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B14945997.png)
![2H-benzo[3,4-d]1,3-dioxolen-5-yl{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amin e](/img/structure/B14946002.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)
![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
